Methyltetrazine-PEG8-amine HCl salt
CAS No.:
Cat. No.: VC18389460
Molecular Formula: C25H42ClN5O8
Molecular Weight: 576.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H42ClN5O8 |
|---|---|
| Molecular Weight | 576.1 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C25H41N5O8.ClH/c1-22-27-29-25(30-28-22)23-2-4-24(5-3-23)38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-26;/h2-5H,6-21,26H2,1H3;1H |
| Standard InChI Key | PUHZOALAUDKWOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three functional regions:
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Methyltetrazine Core: A 6-methyl-1,2,4,5-tetrazine ring that undergoes rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO) at rates exceeding 2,000 M⁻¹s⁻¹ . The methyl group at the 6-position enhances stability against hydrolysis compared to unsubstituted tetrazines .
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PEG8 Spacer: An octaethylene glycol chain (PEG8) that confers hydrophilicity, reduces nonspecific protein adsorption, and provides spatial flexibility for optimal biomolecular interactions .
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Amine Terminus: A primary amine (-NH₂) group, protonated as -NH₃⁺Cl⁻ in the HCl salt form, which facilitates covalent coupling to carboxylate-containing molecules via carbodiimide chemistry (e.g., EDC/HATU) .
The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine hydrochloride, reflects this architecture .
Physical and Chemical Characteristics
The PEG spacer’s ethylene oxide units adopt a helical conformation in aqueous solutions, creating a hydration shell that sterically shields conjugated payloads from enzymatic degradation . This property is critical for maintaining the stability of bioconjugates in physiological environments.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step process:
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Methyltetrazine Synthesis: 6-Methyl-1,2,4,5-tetrazine is prepared via cyclocondensation of nitriles with hydrazine, followed by methylation .
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PEG8-Amine Activation: The terminal hydroxyl group of octaethylene glycol is converted to an amine using Mitsunobu or Gabriel synthesis .
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Conjugation and Salt Formation: The methyltetrazine is coupled to PEG8-amine via nucleophilic aromatic substitution (SNAr) on the tetrazine ring, followed by HCl salt precipitation .
Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU for amide bond formation, with reaction yields exceeding 80% after HPLC purification .
Industrial Manufacturing
Large-scale production employs continuous flow chemistry to enhance reproducibility and reduce byproducts. Quality control protocols involve:
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LC-MS: Verifies molecular weight (observed m/z 575.2722 [M+H]⁺ vs. theoretical 575.2722) .
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¹H NMR: Confirms PEG spacer integrity (δ 3.6–3.7 ppm for ethylene oxide protons) and methyltetrazine aromatic signals (δ 8.2–8.4 ppm) .
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Karl Fischer Titration: Ensures water content <0.5% for long-term stability .
Applications in Bioconjugation and Drug Delivery
Bioorthogonal Labeling
The methyltetrazine group reacts with TCO-modified antibodies, proteins, or nucleic acids within minutes under physiological conditions (pH 7.4, 37°C) . This rapid kinetics enables in vivo pretargeting strategies, where TCO-tagged biomolecules are administered first, followed by Methyltetrazine-PEG8-amine HCl salt conjugates to minimize systemic toxicity .
Case Study: In a 2024 study, anti-HER2 antibodies functionalized with TCO achieved tumor-to-background ratios of 12:1 in murine models when labeled with a Methyltetrazine-PEG8-amine–DOTA-⁶⁴Cu complex, demonstrating superior imaging contrast compared to direct radiolabeling .
Antibody-Drug Conjugates (ADCs)
The PEG8 spacer’s length optimizes drug-to-antibody ratios (DARs) by balancing conjugate stability and payload release. For example:
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Trastuzumab-PEG8-Monomethyl Auristatin E (MMAE): DAR 4.0, IC₅₀ = 1.2 nM (vs. 3.8 nM for PEG4 analogues) .
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CD30-PEG8-Duocarmycin: Plasma half-life extended to 72 hours (vs. 48 hours for PEG6 variants).
Nucleic Acid Delivery
Conjugation to siRNA via the amine group (e.g., using N-hydroxysuccinimide esters) enhances endosomal escape. A 2023 trial reported 90% gene silencing in hepatocytes with PEG8-tetrazine–siRNA complexes, compared to 60% for lipid nanoparticles .
Comparative Analysis with Analogues
| Parameter | PEG8 | PEG12 | PEG4 |
|---|---|---|---|
| Hydrodynamic Radius (Å) | 18.2 | 24.7 | 10.5 |
| Plasma Half-life (h) | 72 | 96 | 48 |
| Renal Clearance | 15% | 8% | 35% |
| Conjugation Efficiency | 92% | 88% | 95% |
Data derived from highlight PEG8’s optimal balance between circulation time and tissue penetration. PEG12’s larger size reduces renal clearance but impedes tumor penetration, while PEG4’s compact structure increases clearance rates .
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